

physicochemical properties of 2,2'-Oxydianiline

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Compound of Interest

Compound Name: 2,2'-Oxydianiline

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An In-depth Technical Guide to the Physicochemical Properties and Applications of **2,2'-Oxydianiline**

Preamble: This technical guide provides a comprehensive overview of **2,2'-Oxydianiline** (2,2'-ODA), a significant aromatic diamine. While its isomer, 4,4'-Oxydianiline, is more widely known, 2,2'-ODA offers unique structural characteristics that are of considerable interest in polymer science and organic synthesis. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this compound. This guide will delve into its molecular profile, core physicochemical properties, synthesis and reactivity, applications, safety protocols, and detailed experimental methodologies for its characterization.

Section 1: Molecular and Spectroscopic Profile Chemical Structure and Isomerism

2,2'-Oxydianiline, with the IUPAC name 2-(2-aminophenoxy)aniline, is an organic compound consisting of two aniline rings linked by an ether group at their ortho (2 and 2') positions.^[1] Its chemical formula is C₁₂H₁₂N₂O.^[1]

The ortho linkage is a critical structural feature. Unlike the linear and more rigid 4,4'-isomer, the ether bridge in 2,2'-ODA imparts a significant kink in the molecular geometry. This non-linear structure is fundamental to its properties, particularly influencing the solubility and thermal characteristics of polymers derived from it. This isomeric distinction is a key consideration in monomer selection for advanced polymer design.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **2,2'-Oxydianiline**. The following sections describe the expected spectral characteristics.

- **¹H NMR Spectroscopy:** In a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.5-7.5 ppm). Due to the asymmetry of the molecule relative to the C-O-C bond axis, the four protons on each aromatic ring are chemically non-equivalent, leading to intricate splitting patterns. The protons of the amine (-NH₂) groups would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is expected to display 12 distinct signals for the carbon atoms, as no plane of symmetry makes them all unique.^[1] Aromatic carbons would resonate in the typical range of 110-160 ppm.^[2] Carbons bonded to the nitrogen (C-NH₂) and oxygen (C-O) atoms would be shifted downfield due to the electronegativity of these heteroatoms.^[2]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups.^[1]
 - **N-H Stretching:** Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
 - **C-O-C Stretching:** A strong, characteristic absorption band for the asymmetric C-O-C stretch of the diaryl ether is expected around 1210-1250 cm⁻¹.
 - **Aromatic C-H and C=C Stretching:** Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.
- **Mass Spectrometry:** Mass spectrometry would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (200.24 g/mol).^[1]

Section 2: Core Physicochemical Properties

The physical and chemical properties of 2,2'-ODA are summarized below. These data are crucial for designing reaction conditions, purification procedures, and final applications.

Physical State and Appearance

At standard conditions, **2,2'-Oxydianiline** is a solid. While specific descriptions are not widely published, by analogy with its isomers and other aromatic diamines, it is expected to be a crystalline solid, appearing as off-white, beige, or light brown crystals or powder.[\[3\]](#)[\[4\]](#)

Tabulated Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[1]
Molecular Weight	200.24 g/mol	[1]
Melting Point	61-64 °C	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in polar organic solvents such as alcohols, DMSO, DMF, and DMAC. Limited solubility in water.	[3] [5]
pKa	~4.5 (estimated for the conjugate acid of the amino groups)	[5]

Thermal Stability

While specific data for 2,2'-ODA is limited, aromatic diamines are generally stable at moderate temperatures. The thermal stability of polymers derived from 2,2'-ODA is a key performance metric, often determined by thermogravimetric analysis (TGA). The non-linear structure may result in polymers with slightly lower glass transition temperatures (T_g) compared to those made from its 4,4'-isomer, a trade-off that often yields improved processability.[\[6\]](#)

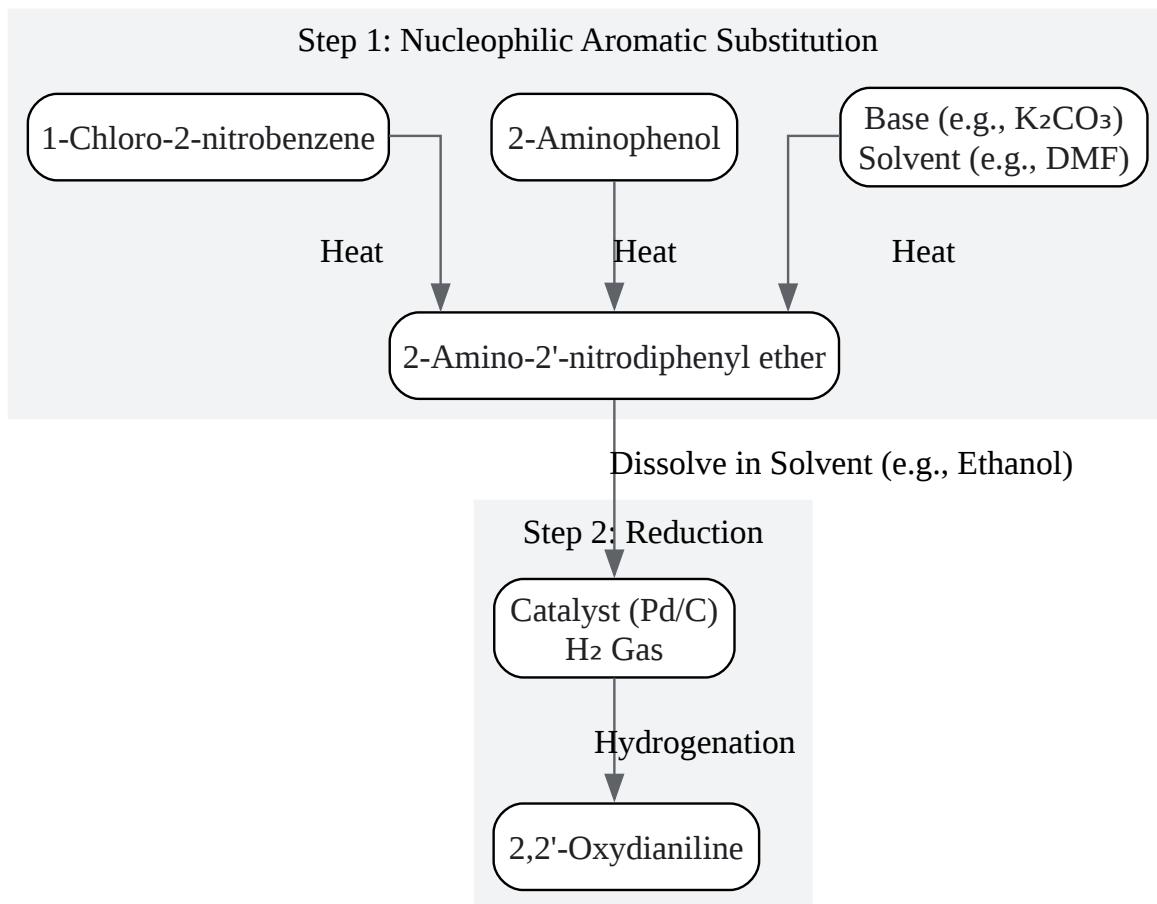
Section 3: Synthesis and Reactivity

Common Synthetic Route

The most common and industrially viable synthesis of oxydianilines involves a two-step process. This self-validating system ensures high purity of the intermediate before the final reduction.

- Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 1-chloro-2-nitrobenzene with 2-aminophenol (or its corresponding phenoxide) to form 2-amino-2'-nitrodiphenyl ether. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a base.
- Reduction of the Nitro Group: The resulting nitro-amino intermediate is then reduced to the diamine. A standard and effective method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.^{[7][8][9]} This step must be carefully controlled to ensure complete conversion without side reactions.

The causality for this two-step approach is clear: it avoids harsh conditions that could degrade the sensitive amine groups and allows for purification of the intermediate, leading to a higher purity final product.



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Caption: General synthetic workflow for **2,2'-Oxydianiline**.

Key Chemical Reactions

The reactivity of 2,2'-ODA is dominated by its two primary amine groups.

- Polymerization: The most significant application of 2,2'-ODA is as a diamine monomer in polycondensation reactions. It reacts with dianhydrides (e.g., pyromellitic dianhydride, PMDA) to form high-performance polyimides.^{[6][10]} The reaction proceeds via a two-step process involving the formation of a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final, robust polyimide. The kinked structure of 2,2'-

ODA disrupts chain packing, which can enhance the solubility and processability of the resulting polyimides compared to those derived from linear diamines.[6]

- **Epoxy Curing:** Like other aromatic amines, 2,2'-ODA can act as a curing agent for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network with high thermal and chemical resistance.[5][11]

Section 4: Applications in Research and Industry

The unique geometry of **2,2'-Oxydianiline** makes it a valuable component in the development of advanced materials.

- **High-Performance Polyimides:** 2,2'-ODA is used to synthesize specialty polyimides. While 4,4'-ODA is the monomer for well-known polyimides like Kapton, the use of 2,2'-ODA or its substituted derivatives is a key strategy for creating polymers with modified properties, such as improved solubility in organic solvents and enhanced optical transparency.[6] These features are highly desirable for applications in microelectronics, flexible displays, and gas separation membranes.[12]
- **Epoxy Resin Formulations:** As a curing agent, 2,2'-ODA can be used in formulations for high-performance adhesives, coatings, and composites where excellent thermal stability and mechanical strength are required.[11]

Section 5: Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling **2,2'-Oxydianiline**.

Hazard Identification

According to the Globally Harmonized System (GHS), **2,2'-Oxydianiline** is classified as follows:

- **Skin Irritation (Category 2):** H315 - Causes skin irritation.[1]
- **Eye Irritation (Category 2):** H319 - Causes serious eye irritation.[1]
- **Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation:** H335 - May cause respiratory irritation.[1]

Exposure Controls and Personal Protection

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Section 6: Experimental Protocols

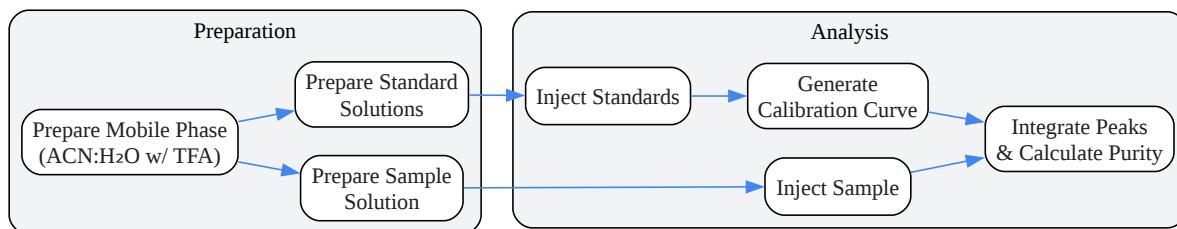
The following protocols are designed as self-validating systems to ensure accurate and reproducible analysis of **2,2'-Oxydianiline**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Principle: This protocol uses reverse-phase HPLC to separate **2,2'-Oxydianiline** from potential impurities. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
- Step-by-Step Methodology:
 - Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter through a 0.45 µm filter and degas. The TFA is

critical for good peak shape by protonating the amine groups.

- Standard Preparation: Accurately weigh approximately 10 mg of 2,2'-ODA reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 10 µg/mL) for calibration.
- Sample Preparation: Accurately weigh approximately 10 mg of the test sample and prepare a 1 mg/mL solution in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV detector at 254 nm.
 - Column Temperature: 30 °C.
- Analysis: Inject the standards to generate a calibration curve. Inject the sample and determine its purity by comparing the peak area of 2,2'-ODA to the total area of all peaks.



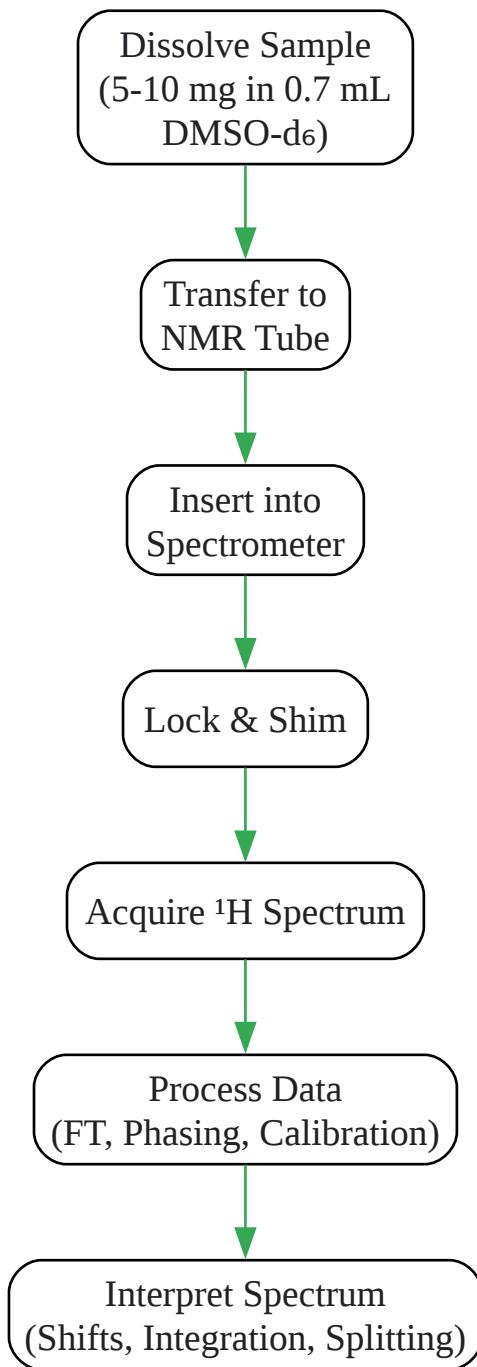
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Caption: Workflow for HPLC purity analysis of **2,2'-Oxydianiline**.

Structural Confirmation by ^1H NMR Spectroscopy

- Principle: ^1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for unambiguous structural confirmation.
- Step-by-Step Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the 2,2'-ODA sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for aromatic amines as it can solubilize the compound well and shift the -NH₂ proton signals away from the aromatic region.
 - Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity, which is critical for resolving the complex splitting patterns of the aromatic protons.
 - Data Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at ~2.50 ppm).
 - Integrate the peaks to determine the relative number of protons for each signal.

- Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm that the spectrum is consistent with the structure of **2,2'-Oxydianiline**.



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Caption: Workflow for structural confirmation by ^1H NMR.

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